molecular formula C56H98O35 B030544 2,6-Di-O-methyl-beta-cyclodextrin CAS No. 51166-71-3

2,6-Di-O-methyl-beta-cyclodextrin

カタログ番号 B030544
CAS番号: 51166-71-3
分子量: 1331.4 g/mol
InChIキー: QGKBSGBYSPTPKJ-UZMKXNTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Di-O-methyl-beta-cyclodextrin is a hydrophilic derivative of cyclodextrin . It has the ability to effectively dissolve lipophilic drugs like steroid hormones, vitamins A, E, and K . It can be utilized to increase the dissolution and bioavailability of weakly water-soluble pharmaceutical compounds .


Synthesis Analysis

Cyclodextrins are utilized in many diverse fields of analytical chemistry, due to their propensity to form reversible inclusion complexes and recognize analytes selectively . The complexation of fucosterol with three kinds of beta-cyclodextrin was investigated in aqueous solution and in the solid state .


Molecular Structure Analysis

The molecular formula of 2,6-Di-O-methyl-beta-cyclodextrin is C56H98O35 . The molecular weight is 1331.4 g/mol . The structure of the complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin and (2,4-dichlorophenoxy)acetic acid was studied by X-ray diffraction .


Chemical Reactions Analysis

The solid complex of chlorambucil (CHL) and heptakis- (2,6-di-O-methyl)-beta-cyclodextrin (DIMEB) has been isolated from ethanol and analyzed by Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffractometry .


Physical And Chemical Properties Analysis

The physical properties of the complexes formed between heptakis (2,6-di-O-methyl)-beta-cyclodextrin, beta-cyclodextrin, and chlorambucil were analyzed by Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffractometry .

科学的研究の応用

Enhancing Aqueous Solubility and Thermal Stability

2,6-Di-O-methyl-beta-cyclodextrin has been used to enhance the aqueous solubility and thermal stability of Aurisin A (AA), a compound isolated from the luminescent mushroom Neonothopanus nambi . The solubility of AA was found to linearly increase with increasing concentrations of 2,6-Di-O-methyl-beta-cyclodextrin .

Antiproliferative Activity against Lung Cancer Cells

The complexation of Aurisin A with 2,6-Di-O-methyl-beta-cyclodextrin has been shown to enhance its antiproliferative activity against lung cancer cells . This suggests potential applications in cancer therapy .

Interaction with Mianserin Hydrochloride

2,6-Di-O-methyl-beta-cyclodextrin has been studied for its interaction with mianserin hydrochloride, a tetracyclic antidepressant . The interaction was found to alter the toxic behavior of the drug .

Cholesterol Depletion from Sperm Membrane

This compound has been used to study the effect of cholesterol depletion from the sperm membrane on the sperm’s ability to undergo the acrosome reaction .

Influence on Pro-Survival and Pro-Growth Signaling

2,6-Di-O-methyl-beta-cyclodextrin has been used to determine the effect of caveolin overexpression and its loss on pro-survival and pro-growth signaling in conventional in vitro fertilization .

Dissolving Lipophilic Drugs

2,6-Di-O-methyl-beta-cyclodextrin exhibits the ability to effectively dissolve lipophilic drugs like steroid hormones, vitamins A, E, and K . This can be used to improve the solubility and bioavailability of weakly hydrophilic pharmaceutical compounds .

Capillary Electrophoresis Separations of Chiral Drugs

This compound has been used in capillary electrophoresis separations of chiral drugs .

Mediator for Cleavage of Aryl Esters

2,6-Di-O-methyl-beta-cyclodextrin has been used as a mediator for the cleavage of aryl esters under basic conditions .

作用機序

Target of Action

2,6-Di-O-methyl-beta-cyclodextrin (also known as 2,6-Di-O-methyl-|A-cyclodextrin) is a cyclic molecule consisting of seven glucose units modified with two methyl groups at the 2- and 6-positions . It primarily targets lipophilic drugs like steroid hormones, vitamins A, E, and K . It also has the potential to interact with various guest molecules, such as aromatic compounds, pesticides, and heavy metals .

Mode of Action

The compound works by forming inclusion complexes with its targets . This interaction enhances the solubility of poorly soluble drugs and other lipophilic compounds . The complexation process has been confirmed by means of NMR and mass spectroscopies .

Biochemical Pathways

The primary biochemical pathway affected by 2,6-Di-O-methyl-beta-cyclodextrin is the solubilization of lipophilic drugs and other compounds. By forming inclusion complexes, it effectively enhances the solubility of these compounds, thereby facilitating their absorption and utilization in the body .

Pharmacokinetics

The pharmacokinetic properties of 2,6-Di-O-methyl-beta-cyclodextrin are largely determined by its ability to enhance the solubility and bioavailability of poorly soluble drugs . By forming inclusion complexes with these drugs, it can improve their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2,6-Di-O-methyl-beta-cyclodextrin is the enhanced solubility and bioavailability of poorly soluble drugs and other lipophilic compounds . This can lead to improved therapeutic efficacy of these drugs. It’s worth noting that the viability of certain cells treated with a drug and 2,6-di-o-methyl-beta-cyclodextrin can be lower (the toxicity is higher) than with the drug alone .

Action Environment

The action of 2,6-Di-O-methyl-beta-cyclodextrin can be influenced by various environmental factors. For instance, the formation of inclusion complexes and the resulting enhancement in solubility can be affected by factors such as temperature, pH, and the presence of other substances

将来の方向性

Heptakis (2,6-di- O -methyl)-β-cyclodextrin can be utilized to increase the dissolution and bioavailability of weakly water-soluble pharmaceutical compounds . This suggests potential future directions in the field of pharmaceuticals.

特性

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKBSGBYSPTPKJ-UZMKXNTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311203
Record name Di-O-methyl-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-O-methyl-beta-cyclodextrin

CAS RN

51166-71-3
Record name Di-O-methyl-β-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51166-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptakis(2,6-O-dimethyl)beta-cyclodextrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-O-methyl-β-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-O-methyl-beta-cyclodextrin
Reactant of Route 2
2,6-Di-O-methyl-beta-cyclodextrin
Reactant of Route 3
2,6-Di-O-methyl-beta-cyclodextrin
Reactant of Route 4
2,6-Di-O-methyl-beta-cyclodextrin
Reactant of Route 5
2,6-Di-O-methyl-beta-cyclodextrin
Reactant of Route 6
2,6-Di-O-methyl-beta-cyclodextrin

Q & A

A: DM-beta-CD primarily interacts with guest molecules through inclusion complexation. This involves the entrapment of a hydrophobic guest molecule, or a portion of it, within the hydrophobic cavity of the DM-beta-CD molecule. [] This interaction is driven by hydrophobic forces, hydrogen bonding, and van der Waals forces. [] The downstream effects of this interaction are diverse and depend on the nature of the guest molecule. Common effects include:

  • Increased aqueous solubility of poorly soluble drugs: DM-beta-CD can encapsulate hydrophobic drug molecules within its cavity, increasing their apparent water solubility. [, , ]
  • Enhanced stability of labile drugs: Inclusion complexation can protect drugs from degradation by light, heat, or oxidation. [, ]
  • Controlled release of drugs: DM-beta-CD can modulate the release rate of drugs from formulations. [, ]
  • Reduced local irritation of drugs: Complexation can decrease the direct contact of irritating drugs with tissues. []

A: While the provided research excerpts do not explicitly state the molecular formula and weight of DM-beta-CD, they do provide information on its spectroscopic characterization. Techniques like Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) are frequently used to characterize DM-beta-CD and its complexes. [, , , ]

    • pH: The stability of DM-beta-CD complexes can be affected by pH, particularly for ionizable guest molecules. The binding affinity and inclusion mode may change with pH variations. []
    • Temperature: Temperature can influence the complexation efficiency and stability of DM-beta-CD complexes. Increased temperatures may lead to complex dissociation. []
    • Excipients: The presence of other excipients in formulations, such as polymers or surfactants, can impact the complexation behavior of DM-beta-CD. [, ]
    • Complexation with drugs: DM-beta-CD forms inclusion complexes with various drugs, improving their solubility and stability. [, , ]
    • Co-solvents: The addition of co-solvents, such as propylene glycol or glycerol, can further increase drug solubility in DM-beta-CD solutions. []
    • Solid dispersions: Formulating DM-beta-CD complexes as solid dispersions can improve drug dissolution rates and bioavailability. []
    • Microencapsulation: This technique can be employed to achieve controlled release profiles of drugs complexed with DM-beta-CD. []

    ANone: While DM-beta-CD itself does not possess inherent targeting properties, it can be incorporated into various drug delivery systems to improve drug targeting:

    • Polymeric nanoparticles: DM-beta-CD can be conjugated to or encapsulated within polymeric nanoparticles to enhance drug loading and target specific tissues. []
    • Liposomes: Similar to nanoparticles, DM-beta-CD can be incorporated into liposomes to improve drug solubility, stability, and targeting. []
    • Hydrogels: DM-beta-CD can be included in hydrogel formulations to modulate drug release and potentially target specific areas. []

    ANone: Various analytical techniques are employed to characterize and quantify DM-beta-CD and its complexes:

    • High-performance liquid chromatography (HPLC): Commonly used to separate, identify, and quantify DM-beta-CD and its complexes. [, , ]
    • Mass spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS allows for the identification and characterization of DM-beta-CD complexes based on their mass-to-charge ratio. [, ]
    • NMR spectroscopy: Provides information about the structure, stoichiometry, and dynamics of DM-beta-CD complexes in solution. [, , ]
    • UV-Vis spectrophotometry: Can be used to study the complexation process by monitoring changes in the absorbance or fluorescence properties of guest molecules. [, ]

    ANone: DM-beta-CD significantly influences the dissolution and solubility of poorly soluble drugs, thereby impacting their bioavailability and efficacy.

    • Increased dissolution rate: Inclusion complexation with DM-beta-CD improves the dissolution rate of poorly soluble drugs by increasing their apparent solubility and wettability. [, , ]
    • Enhanced bioavailability: The improved dissolution rate often translates to enhanced drug absorption and bioavailability, leading to greater therapeutic efficacy. [, ]
    • Formulation optimization: The dissolution rate and solubility of DM-beta-CD complexes can be further optimized by adjusting factors like particle size, complexation efficiency, and the presence of other excipients. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。